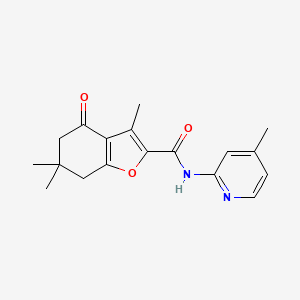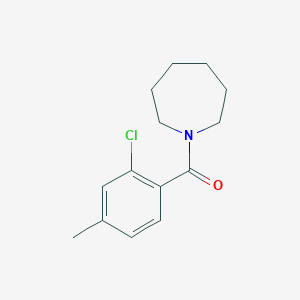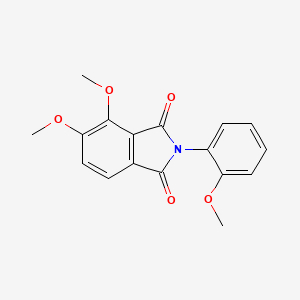
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide, also known as diclosulam, is a herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. The chemical structure of diclosulam includes a benzamide and a sulfonylurea moiety, which are responsible for its herbicidal activity.
Mécanisme D'action
Diclosulam works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and the eventual death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been found to have no significant impact on the biochemical and physiological processes of crops. However, some studies have shown that 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide can affect the growth and development of non-target plants, particularly legumes.
Avantages Et Limitations Des Expériences En Laboratoire
Diclosulam is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. However, its use in laboratory experiments is limited due to its high cost and the availability of other herbicides with similar properties.
Orientations Futures
There are several areas of research that can be explored in the future to further understand the properties and applications of 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide. These include:
1. Development of new formulations of this compound that are more effective and environmentally friendly.
2. Investigation of the impact of this compound on soil microorganisms and its potential for soil remediation.
3. Study of the effects of this compound on non-target plants and its potential for use in weed management in natural ecosystems.
4. Exploration of the molecular mechanisms of this compound resistance in weeds and the development of strategies to overcome it.
5. Investigation of the potential of this compound as a lead compound for the development of new herbicides with improved properties.
In conclusion, this compound is a herbicide that has been widely used in agriculture for its effective control of broadleaf weeds in crops. Its mechanism of action involves the inhibition of acetolactate synthase, an essential enzyme for plant growth. While this compound has a low toxicity to non-target organisms, its impact on non-target plants and soil microorganisms requires further investigation. Future research can help to improve the properties and applications of this compound and lead to the development of new herbicides with improved properties.
Méthodes De Synthèse
Diclosulam can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloro-4-methylbenzylamine to form the amide intermediate, which is finally treated with sulfonylurea to give 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide.
Applications De Recherche Scientifique
Diclosulam has been extensively studied for its herbicidal activity and its impact on the environment. Several studies have shown that 2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide effectively controls weeds in crops without causing any harm to the crops themselves. The herbicide has also been found to have a low toxicity to non-target organisms such as birds, mammals, and aquatic organisms.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-4-10(12(17)6-8)14(19)18-13-7-9(15)3-5-11(13)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVIOVGAYWAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)



![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)


![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
